Estrone-d2

Description

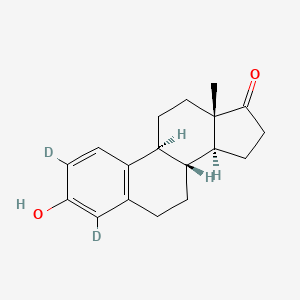

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S)-2,4-dideuterio-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i3D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXHEGUUPJUMQT-HUQKQUBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C(=C1O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001259852 | |

| Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350820-16-5 | |

| Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350820-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Estrone-d2 and its chemical properties

An In-depth Technical Guide to Estrone-d2

For researchers, scientists, and professionals in drug development, understanding the properties and applications of isotopically labeled standards is paramount for accurate quantification of endogenous and exogenous compounds. This guide provides a comprehensive overview of Estrone-d2, a deuterated analog of the natural estrogen, estrone.

Core Chemical Properties of Estrone-d2

Estrone-d2 is a synthetically modified form of estrone where two hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution renders the molecule heavier than its natural counterpart, a property that is leveraged in mass spectrometry-based analytical techniques. The specific location of the deuterium atoms can vary depending on the synthesis, with common variants being Estrone-2,4-d2 and Estrone-16,16-d2.

Quantitative Data

The following table summarizes the key chemical and physical properties of Estrone-d2.

| Property | Value | Source |

| Chemical Formula | C₁₈H₂₀D₂O₂ | [1] |

| Molecular Weight | 272.4 g/mol | [1][2] |

| Exact Mass | 272.174533432 Da | [2][3] |

| CAS Number | 350820-16-5 (for Estrone-2,4-d2) | [1][4] |

| 56588-58-0 (for Estrone-16,16-d2) | [2][3] | |

| Synonyms | E₁-d₂, Oestrone-d₂, 3-hydroxy-estra-1,3,5(10)-trien-17-one-2,4-d₂ | [1][4] |

| Purity | ≥98% | |

| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, DMF:PBS (pH 7.2) (1:5): 0.15 mg/ml | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Applications in Research and Drug Development

The primary and most critical application of Estrone-d2 is its use as an internal standard for the quantification of estrone in various biological matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Stable isotope-labeled compounds like Estrone-d2 are ideal internal standards because they exhibit nearly identical chemical and physical properties to the analyte of interest (unlabeled estrone), but are distinguishable by their mass.[4] This allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.

Estrone is one of the three major naturally occurring estrogens, and its levels are clinically relevant in studies of hormone-dependent cancers, such as breast cancer, and in monitoring hormone replacement therapy.[5][6] Accurate measurement of estrone is crucial in both preclinical and clinical research.

Experimental Protocols

While specific experimental conditions will vary depending on the laboratory, instrumentation, and biological matrix, the following provides a generalized workflow for the use of Estrone-d2 as an internal standard in the LC-MS/MS analysis of estrone in a biological sample.

Sample Preparation and Estrone Extraction

A typical protocol for extracting estrone from a biological sample such as serum or cell lysate involves the following steps:

-

Sample Lysis/Homogenization : The biological sample is first lysed or homogenized to release the cellular contents.

-

Spiking with Internal Standard : A known amount of Estrone-d2 is added to the sample at the earliest stage of preparation. This is crucial for accurate correction of any analyte loss during the subsequent steps.

-

Liquid-Liquid Extraction : The sample is mixed with an organic solvent, such as methyl tert-butyl ether (MTBE), to extract the estrogens from the aqueous phase.

-

Phase Separation : The mixture is vortexed and then centrifuged to separate the organic and aqueous phases.

-

Drying : The upper organic phase containing the estrogens is collected and dried under a stream of nitrogen gas.

-

Reconstitution : The dried extract is reconstituted in a suitable solvent, typically the mobile phase used for the LC separation, before injection into the LC-MS/MS system.

LC-MS/MS Analysis

The reconstituted sample is then analyzed by LC-MS/MS. The liquid chromatography system separates the estrone and Estrone-d2 from other components in the extract. The mass spectrometer then detects and quantifies both the analyte (estrone) and the internal standard (Estrone-d2) based on their specific mass-to-charge ratios. The ratio of the peak area of estrone to the peak area of Estrone-d2 is used to calculate the concentration of estrone in the original sample.

Visualizing Chemical Structure and Experimental Workflow

To further aid in the understanding of Estrone-d2 and its application, the following diagrams illustrate its chemical structure and a typical experimental workflow.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Estrone-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and application of Estrone-d2, a crucial tool in biomedical and pharmaceutical research. Estrone-d2, an isotopically labeled form of the estrogen hormone estrone, serves as an invaluable internal standard for quantitative analysis by mass spectrometry, enabling precise and accurate measurements of estrone levels in various biological matrices.[1][] This document details the synthetic methodologies, purification protocols, and analytical characterization of Estrone-d2, along with its application in experimental workflows.

Synthesis of Estrone-d2 (2,4-dideuterioestrone)

The targeted introduction of deuterium atoms onto the estrone molecule is most commonly achieved at the 2 and 4 positions of the A-ring due to the activating effect of the phenolic hydroxyl group. An acid-catalyzed hydrogen-deuterium exchange reaction is a frequently employed and effective method for this purpose.[3]

Experimental Protocol: Acid-Catalyzed Deuteration

This protocol outlines the synthesis of Estrone-d2 via a regioselective acid-catalyzed deuterium exchange.

Materials:

-

Estrone

-

Deuterated trifluoroacetic acid (TFA-d)

-

tert-Butyl alcohol

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a clean, dry round-bottom flask, dissolve estrone in a minimal amount of tert-butyl alcohol.

-

Add deuterated trifluoroacetic acid (TFA-d) to the solution. The TFA-d serves as both the catalyst and the deuterium source.

-

Stir the reaction mixture at room temperature. The progress of the deuteration can be monitored by taking small aliquots, quenching with a mild base, and analyzing by mass spectrometry to observe the incorporation of deuterium.

-

Upon completion of the reaction, carefully neutralize the mixture with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Estrone-d2.

Purification of Estrone-d2

Purification of the crude product is essential to remove any unreacted estrone and other byproducts.[4] Column chromatography is a standard and effective method for this purification.[5][6]

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude Estrone-d2 in a minimal amount of dichloromethane or the eluent.

-

Load the dissolved sample onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate. The polarity of the eluent should be gradually increased to separate Estrone-d2 from less polar impurities and any remaining starting material.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the purified Estrone-d2.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified Estrone-d2 as a crystalline solid.

Data Presentation and Characterization

The successful synthesis and purity of Estrone-d2 must be confirmed through various analytical techniques. The following tables summarize the expected quantitative data for both unlabeled estrone and the synthesized Estrone-d2.

Synthesis and Isotopic Purity Data (Predicted)

| Parameter | Value | Method of Determination |

| Synthesis Yield | >80% | Gravimetric analysis after purification |

| Isotopic Distribution | ||

| d0 (unlabeled) | <1% | High-Resolution Mass Spectrometry |

| d1 | <5% | High-Resolution Mass Spectrometry |

| d2 (desired product) | >95% | High-Resolution Mass Spectrometry |

| Chemical Purity | ≥98% | HPLC, NMR Spectroscopy |

Note: The synthesis yield and isotopic distribution are predicted values based on similar acid-catalyzed deuteration reactions of phenols. Actual values may vary depending on specific reaction conditions.

Spectroscopic Data

Table 2.1: 1H NMR Chemical Shifts (δ) in ppm

| Proton | Estrone (Unlabeled)[7][8] | Estrone-d2 (Predicted) |

| H-1 | ~7.21 (d) | ~7.21 (d) |

| H-2 | ~6.65 (dd) | Signal absent or significantly reduced |

| H-4 | ~6.59 (d) | Signal absent or significantly reduced |

| H-6 | ~2.85 (m) | ~2.85 (m) |

| H-18 (CH3) | ~0.91 (s) | ~0.91 (s) |

Prediction for Estrone-d2 is based on the disappearance of signals corresponding to the deuterated positions.

Table 2.2: 13C NMR Chemical Shifts (δ) in ppm

| Carbon | Estrone (Unlabeled)[9] | Estrone-d2 (Predicted) |

| C-1 | ~126.3 | ~126.3 |

| C-2 | ~112.8 | Signal attenuated and may show C-D coupling |

| C-3 | ~155.0 | ~155.0 |

| C-4 | ~115.1 | Signal attenuated and may show C-D coupling |

| C-5 | ~137.9 | ~137.9 |

| C-10 | ~131.9 | ~131.9 |

| C-13 | ~47.9 | ~47.9 |

| C-17 | ~220.8 | ~220.8 |

| C-18 | ~13.8 | ~13.8 |

Prediction for Estrone-d2 is based on the expected changes in the 13C NMR spectrum upon deuteration, including a decrease in signal intensity and potential splitting due to C-D coupling.

Table 2.3: Mass Spectrometry Data

| Ion | Estrone (Unlabeled)[10][11] | Estrone-d2 (Predicted) |

| [M]+ (Molecular Ion) | m/z 270.16 | m/z 272.17 |

| Key Fragments | m/z 146, 160, 173, 186 | m/z 148, 162, 175, 188 |

Prediction for Estrone-d2 is based on a +2 Da shift in the molecular ion and corresponding fragments containing the deuterated A-ring.

Visualization of Key Pathways and Workflows

Synthesis of Estrone-d2

Caption: Synthetic pathway for Estrone-d2.

Estrogen Signaling Pathway

Caption: Simplified genomic estrogen signaling pathway.

Experimental Workflow for LC-MS/MS Quantification

Caption: Workflow for estrone quantification using Estrone-d2.

Application of Estrone-d2 in Research

The primary application of Estrone-d2 is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of endogenous estrone in biological samples.[] This technique is crucial in various research areas, including:

-

Endocrinology: Studying hormonal fluctuations in menstrual cycles, menopause, and various endocrine disorders.

-

Oncology: Investigating the role of estrogens in hormone-dependent cancers, such as breast and ovarian cancer.

-

Pharmacokinetics: Assessing the metabolism and clearance of estrogen-related drugs.

-

Environmental Science: Monitoring estrogen levels in environmental samples as endocrine disruptors.

The use of a stable isotope-labeled internal standard like Estrone-d2 corrects for sample loss during preparation and variations in instrument response, leading to highly reliable and reproducible results.

References

- 1. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 3. researchgate.net [researchgate.net]

- 4. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]

- 5. Preparation and purification of estriol, estradiol, and progesterone labeled with radioactive iodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]

- 7. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Estrone(53-16-7) 13C NMR [m.chemicalbook.com]

- 10. Estrone [webbook.nist.gov]

- 11. Estrone [webbook.nist.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Estrone-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Estrone-d2. Intended for an audience of researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological and analytical pathways. Estrone-d2, a deuterated form of the natural estrogen estrone, serves as a critical internal standard for the accurate quantification of estrone in various biological matrices through mass spectrometry-based methods.[1][2]

Core Physical and Chemical Properties

Estrone-d2 is a white, odorless, solid crystalline powder.[3] Its fundamental properties are crucial for its application in analytical chemistry, particularly in isotope dilution mass spectrometry. The introduction of two deuterium atoms increases the molecular weight, allowing for its differentiation from endogenous estrone without significantly altering its chemical behavior.

Quantitative Data Summary

The following tables provide a structured summary of the key physical and chemical properties of Estrone-d2.

| Identifier | Value | Source |

| IUPAC Name | 3-hydroxy-estra-1,3,5(10)-trien-17-one-2,4-d2 | [4] |

| Synonyms | E1-d2 | [4] |

| CAS Number | 350820-16-5 | [4] |

| Molecular Formula | C₁₈H₂₀D₂O₂ | [4] |

| Formula Weight | 272.4 g/mol | [4] |

| Purity | ≥98% | [4] |

Table 1: General and Chemical Identifiers for Estrone-d2.

| Property | Value | Source |

| Melting Point | 254.5 °C (for unlabeled estrone) | [3] |

| Boiling Point | Not available | |

| UV/Vis (λmax) | 280 nm | [4] |

| Solubility in DMSO | ≥ 20 mg/mL | [1] |

| Solubility in DMF | 30 mg/mL | [4] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years (at -20°C) | [5] |

Metabolic Pathway of Estrone

The metabolic pathway of Estrone-d2 is presumed to be identical to that of endogenous estrone. The primary site of estrogen metabolism is the liver, where estrone undergoes various transformations.[6] It is in equilibrium with estradiol, a more potent estrogen, through the action of 17β-hydroxysteroid dehydrogenase (17β-HSD).[3] Estrone is also metabolized into hydroxylated forms, such as 2-hydroxyestrone and 4-hydroxyestrone, by cytochrome P450 enzymes.[6] These catechol estrogens can be further methylated by catechol-O-methyltransferase (COMT).[6] Additionally, estrone and its metabolites can be conjugated with sulfate or glucuronic acid to increase their water solubility and facilitate excretion.[3]

References

An In-depth Technical Guide to the Certificate of Analysis for Estrone-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Estrone-d2 (CAS No. 56588-58-0), a deuterated analog of Estrone. Estrone-d2 is widely utilized as an internal standard in quantitative bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[1] Its structural similarity and mass shift relative to the unlabeled analyte, Estrone, allow for precise and accurate quantification in complex biological matrices. This guide will dissect the critical components of an Estrone-d2 CoA, offering detailed insights into the data presentation, experimental protocols, and the logical framework of the analytical workflow.

Understanding the Core Data of an Estrone-d2 Certificate of Analysis

A Certificate of Analysis for a stable isotope-labeled internal standard like Estrone-d2 is a critical document that attests to its identity, purity, and quality. Researchers and drug development professionals rely on this information to ensure the integrity of their analytical methods. The following tables summarize the key quantitative data typically presented in a CoA for Estrone-d2.

Table 1: Identification and Chemical Properties

| Parameter | Specification |

| Product Name | Estrone-d2 |

| CAS Number | 56588-58-0[2][3] |

| Molecular Formula | C₁₈H₂₀D₂O₂[4] |

| Molecular Weight | 272.38 g/mol [4] |

| Chemical Name | (8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one[2][3] |

| Unlabeled CAS No. | 53-16-7 (Estrone)[2][3] |

Table 2: Quality Control and Purity Assessment

| Parameter | Method | Result |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥ 98% |

| Isotopic Enrichment | Mass Spectrometry (MS) | ≥ 99 atom % D |

| Identity Confirmation | ¹H-NMR, ¹³C-NMR, Mass Spectrometry | Conforms to structure |

| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> limits |

| Elemental Impurities | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Meets ICH Q3D limits |

Detailed Experimental Protocols

The quantitative data presented in a CoA are derived from a series of rigorous analytical experiments. Understanding the methodologies behind this data is crucial for assessing the quality of the internal standard and for troubleshooting analytical assays.

2.1. Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

The chemical purity of Estrone-d2 is a measure of the percentage of the desired compound, exclusive of isotopic isomers and residual solvents. HPLC with UV detection is a standard method for this assessment.

-

Instrumentation: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed. For example, a mixture of acetonitrile and water, both containing 0.1% formic acid. The gradient may start at 50% acetonitrile and increase to 95% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm.[1]

-

Sample Preparation: A stock solution of Estrone-d2 is prepared in methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is further diluted with the mobile phase to a suitable working concentration.

-

Data Analysis: The purity is calculated by dividing the peak area of the main Estrone-d2 peak by the total area of all observed peaks, expressed as a percentage.

2.2. Assessment of Isotopic Enrichment by Mass Spectrometry (MS)

Isotopic enrichment quantifies the percentage of deuterium atoms at the labeled positions. This is a critical parameter for an internal standard to ensure minimal interference from the unlabeled analyte.[5]

-

Instrumentation: A high-resolution mass spectrometer, such as a Thermo Scientific Q Exactive Orbitrap, or a triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[6]

-

Mode: Selected Ion Monitoring (SIM) or full scan mode in high-resolution MS.

-

Sample Infusion: The sample is typically introduced via direct infusion or through an LC system.

-

Data Acquisition: The mass spectrometer is set to monitor the mass-to-charge ratios (m/z) corresponding to the unlabeled (d0), singly deuterated (d1), and doubly deuterated (d2) forms of Estrone.

-

Calculation: The isotopic enrichment is calculated from the relative intensities of the isotopic peaks. The atom percent deuterium is determined by the following formula: Atom % D = [ (I_d1 + 2 * I_d2) / (2 * (I_d0 + I_d1 + I_d2)) ] * 100 Where I_d0, I_d1, and I_d2 are the intensities of the respective isotopic peaks.

2.3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and confirms the position of the deuterium labels.

-

Instrumentation: A Bruker Avance III 400 MHz NMR spectrometer or equivalent.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[7]

-

Experiments:

-

¹H-NMR: The proton NMR spectrum is used to confirm the overall structure. The absence or significant reduction of signals corresponding to the protons at the C-16 position confirms the location of the deuterium labels.[8]

-

¹³C-NMR: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule, further confirming the carbon skeleton.

-

-

Data Interpretation: The chemical shifts, coupling constants, and signal integrations are compared against the known spectrum of unlabeled Estrone and theoretical predictions to verify the structure and the site of deuteration.

Visualizing the Analytical Workflow

Diagrams can effectively illustrate the logical flow of the analytical processes involved in generating the data for a Certificate of Analysis.

Caption: Overall analytical workflow for Estrone-d2 Certificate of Analysis generation.

Signaling Pathway Context: The Role of Estrone

While not directly part of a CoA, understanding the biological context of Estrone is crucial for researchers using Estrone-d2. Estrone is a key estrogenic hormone that exerts its effects through estrogen receptors (ERα and ERβ).

Caption: Simplified classical estrogen signaling pathway initiated by Estrone.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Estrone-d2 | CAS 56588-58-0 | LGC Standards [lgcstandards.com]

- 3. Estrone D2 (16,16-D2) | CAS 56588-58-0 | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Analytical Edge: A Technical Guide to Estrone-d2 and Other Deuterated Estrogen Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Estrone-d2 and other deuterated estrogen standards in quantitative mass spectrometry. It is designed to assist researchers, scientists, and drug development professionals in the selection and application of the most appropriate internal standards for their analytical needs. This guide delves into the core principles of isotope dilution mass spectrometry, offers a comparative analysis of commonly used deuterated estrogen standards, and provides detailed experimental protocols.

Introduction: The Critical Role of Internal Standards in Estrogen Quantification

The accurate quantification of estrogens is paramount in numerous fields, including clinical diagnostics, endocrinology, and pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high sensitivity and specificity.[1] The use of stable isotope-labeled internal standards (SIL-ISs) is fundamental to the robustness and accuracy of LC-MS/MS assays. These standards, which are chemically identical to the analyte but have a greater mass due to the incorporation of heavy isotopes like deuterium (²H or D), are added to samples at a known concentration before sample preparation. By co-eluting with the analyte, they experience similar variations during extraction, derivatization, and ionization, allowing for reliable correction of matrix effects and procedural losses.[2]

Comparative Analysis of Deuterated Estrogen Standards

The choice of a deuterated internal standard is a critical decision that can significantly impact the quality of analytical data. While Estrone-d2 is a commonly used standard for the quantification of estrone, other deuterated variants such as Estrone-d4 are also commercially available and utilized in various studies. The ideal internal standard should exhibit identical chromatographic and ionization behavior to the analyte and be isotopically stable.

Isotopic Labeling and Stability

The position and number of deuterium atoms in a molecule are key factors influencing its suitability as an internal standard. Deuterium labels on aromatic rings or at positions not prone to enzymatic or chemical exchange are generally considered stable.

-

Estrone-d2 (16,16-d2): In this standard, two deuterium atoms are typically located at the C16 position of the D-ring.[3] This position is adjacent to the C17-keto group.

-

Estrone-d4 (2,4,16,16-d4): This standard contains four deuterium atoms, with two on the A-ring at positions C2 and C4, and two at the C16 position.

The stability of the deuterium label is crucial to prevent "back-exchange," where the deuterium is replaced by a proton from the solvent or matrix, leading to a decrease in the concentration of the internal standard and compromising the accuracy of the results. While deuterium atoms on the steroid backbone are generally stable, those adjacent to carbonyl groups can be susceptible to exchange under certain pH conditions. One study on the metabolism of deuterated estrone (d4) noted an exchange of a deuterium atom during the formation of 16-hydroxyestrone, indicating that the C16 position can be metabolically active.[4] Therefore, standards with deuterium labels on the aromatic A-ring, in addition to other positions, may offer enhanced stability against metabolic or chemical turnover at a specific site.

Chromatographic and Mass Spectrometric Properties

Ideally, a deuterated internal standard should co-elute with the unlabeled analyte to ensure they experience the same matrix effects. However, the "isotope effect" can sometimes lead to slight differences in retention times, with the deuterated compound often eluting slightly earlier in reversed-phase chromatography. The mass difference between the analyte and the internal standard should be sufficient to prevent isotopic cross-talk, where the isotopic clusters of the two compounds overlap. A mass difference of at least 3 to 4 Da is generally recommended. Both Estrone-d2 (+2 Da) and Estrone-d4 (+4 Da) provide a sufficient mass shift to be easily resolved from the native estrone by the mass spectrometer.

The following table summarizes the key properties of Estrone-d2 and other commonly used deuterated estrogen standards.

| Internal Standard | Molecular Formula | Mass Shift (vs. Analyte) | Location of Deuterium Atoms | Potential Considerations |

| Estrone-d2 | C₁₈H₂₀D₂O₂ | +2 | 16,16 | Potential for metabolic exchange at C16 |

| Estrone-d4 | C₁₈H₁₈D₄O₂ | +4 | 2,4,16,16 | Generally more stable due to aromatic labeling |

| Estradiol-d2 | C₁₈H₂₂D₂O₂ | +2 | 2,4 | Stable aromatic labeling |

| Estradiol-d3 | C₁₈H₂₁D₃O₂ | +3 | Varies by supplier | Check certificate of analysis for label positions |

| Estradiol-d5 | C₁₈H₁₉D₅O₂ | +5 | Varies by supplier | Check certificate of analysis for label positions |

| Estriol-d2 | C₁₈H₂₂D₂O₃ | +2 | 2,4 | Stable aromatic labeling |

Experimental Protocols

This section provides a detailed, generalized protocol for the quantification of estrone in human serum using Estrone-d2 as an internal standard with LC-MS/MS. This protocol is a composite of methodologies described in the scientific literature and should be validated in the user's laboratory.[5][6][7]

Materials and Reagents

-

Estrone certified reference standard

-

Estrone-d2 internal standard

-

LC-MS/MS grade methanol, acetonitrile, and water

-

Formic acid (or other appropriate mobile phase modifier)

-

Human serum (charcoal-stripped for calibration standards and quality controls)

-

Acetonitrile for protein precipitation

Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of estrone and Estrone-d2 in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of estrone by serial dilution of the stock solution with methanol to cover the desired calibration range.

-

Internal Standard Spiking Solution (e.g., 1 ng/mL): Prepare a working solution of Estrone-d2 in acetonitrile at a concentration appropriate for the assay sensitivity.

Sample Preparation

-

Thaw Samples: Thaw serum samples, calibrators, and quality controls at room temperature.

-

Aliquoting: Aliquot 200 µL of each sample, calibrator, and quality control into a 1.7 mL microcentrifuge tube.

-

Protein Precipitation: Add 300 µL of the internal standard spiking solution (Estrone-d2 in acetonitrile) to each tube.

-

Vortexing: Vortex each tube vigorously for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes.

-

Supernatant Transfer: Carefully transfer 350 µL of the supernatant to an autosampler vial.

-

Dilution: Dilute the supernatant with 1400 µL of deionized water.

-

Injection: Inject a 600 µL aliquot into the LC-MS/MS system.

LC-MS/MS Parameters

The following are example parameters and should be optimized for the specific instrument used.

| Parameter | Setting |

| LC Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Gradient | Optimized for separation of estrogens |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 10 - 50 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table of Representative Mass Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Estrone | 269.2 | 145.0 | Negative |

| Estrone-d2 | 271.2 | 147.0 | Negative |

| Estrone-d4 | 273.2 | 147.0 | Negative |

| Estradiol | 271.2 | 183.1 | Negative |

| Estradiol-d2 | 273.2 | 185.1 | Negative |

| Estriol | 287.2 | 171.1 | Negative |

Note: The specific product ions may vary depending on the instrument and collision energy.

Visualizations

Experimental Workflow

Caption: General workflow for sample preparation in an estrogen LC-MS/MS assay.

Estrogen Metabolism Signaling Pathway

Caption: Simplified metabolic pathway of major estrogens.

Decision Logic for Internal Standard Selection

Caption: Decision tree for selecting an appropriate internal standard.

Conclusion

The selection of an appropriate deuterated internal standard is a cornerstone of robust and reliable quantitative analysis of estrogens by LC-MS/MS. Estrone-d2 serves as a widely used and effective internal standard for estrone quantification. However, for assays requiring the highest level of confidence in isotopic stability, particularly in metabolic studies, standards with deuterium labels on the aromatic A-ring, such as Estrone-d4, may offer an advantage. Ultimately, the choice of internal standard should be based on a thorough evaluation of its performance within the specific analytical method, including validation of its stability and co-elution with the analyte. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions for their estrogen analysis workflows.

References

- 1. caymanchem.com [caymanchem.com]

- 2. youtube.com [youtube.com]

- 3. Estrone-16,16-D2 | C18H22O2 | CID 22967916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Estrone-d2: Sourcing, Purity, and Analysis

For researchers, scientists, and professionals in drug development, the quality and characterization of isotopically labeled standards are paramount for accurate quantification in pharmacokinetic and metabolic studies. This in-depth technical guide focuses on Estrone-d2 (deuterated estrone), a critical internal standard for the mass spectrometric analysis of estrone. This document provides a comprehensive overview of its commercial availability, purity standards, and the experimental methodologies required for its verification.

Commercial Sources and Purity of Estrone-d2

Estrone-d2 is available from several reputable suppliers of chemical standards and research materials. The purity of these standards is a critical factor for their use in quantitative assays. The table below summarizes the offerings from various commercial vendors, highlighting the reported chemical purity and isotopic enrichment. It is important to note that while chemical purity refers to the percentage of the compound that is estrone (both deuterated and non-deuterated), isotopic purity or enrichment specifies the percentage of the molecule that contains the deuterium labels.

| Supplier | Product Name(s) | CAS Number(s) | Stated Chemical Purity | Stated Isotopic Enrichment/Purity |

| LGC Standards | Estrone-d2 | 56588-58-0 | Information available upon request via Certificate of Analysis[1][2] | Information available upon request via Certificate of Analysis[1][2] |

| MedChemExpress | Estrone-d2 (E1-d2) | 350820-16-5 | 99.78%[3] | Not explicitly stated, sold as deuterated standard[3] |

| Estrone-d2-1 (E1-d2-1) | Not specified | 95.0%[4] | Not explicitly stated, sold as deuterated standard[4] | |

| Cayman Chemical | Estrone-d2 | 350820-16-5 | ≥98%[5] | Not explicitly stated, sold as internal standard for GC- or LC-MS[5] |

| CDN Isotopes | Estrone-2,4-d2 | 350820-16-5 | Information available via Certificate of Analysis[6] | 98 atom % D[6] |

| Sigma-Aldrich (Merck) | Deuterated Steroids Standard Mixture | SMB00968 | Not specified for individual components | Not specified for individual components |

Note: Purity specifications are subject to change and may vary by lot. It is essential to consult the supplier and the Certificate of Analysis (CoA) for the most current and detailed information. A Certificate of Analysis can be requested from the suppliers, which provides lot-specific data on purity and identity.[7][8][9]

Experimental Protocols

The following sections detail the typical experimental methodologies for the synthesis, purification, and comprehensive analysis of Estrone-d2. These protocols are compiled from various scientific literature sources and represent common practices in the field.

Synthesis of Estrone-d2

The introduction of deuterium atoms into the estrone molecule can be achieved through several synthetic strategies. A common method involves the selective deuteration at the C16 position via an enolate intermediate.[10]

Protocol for the Synthesis of Estrone-16,16-d2:

-

Enolate Formation: Estrone is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon). A strong base, such as sodium deuteroxide (NaOD) in D₂O or lithium diisopropylamide (LDA), is added at a low temperature (e.g., -78 °C) to deprotonate the C16 position, forming a stable enolate.[10]

-

Deuterium Quench: The enolate is then quenched with a deuterium source, such as deuterated methanol (CH₃OD) or deuterium oxide (D₂O), to introduce the deuterium atoms at the C16 position.[10]

-

Work-up and Extraction: The reaction is quenched with a neutral or slightly acidic aqueous solution. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

Other approaches for deuteration include isotope exchange reactions in the presence of a catalyst or in acidic/basic deuterated solvents.[11] The specific method employed will influence the position and extent of deuterium incorporation.

Purification of Estrone-d2

Purification of the synthesized Estrone-d2 is crucial to remove any unreacted starting material, non-deuterated estrone, and other reaction byproducts. Chromatographic techniques are most commonly employed for this purpose.

Protocol for Purification by Column Chromatography:

-

Stationary Phase: A silica gel column is typically used as the stationary phase.

-

Mobile Phase: A non-polar/polar solvent system is used as the eluent. The polarity of the mobile phase is optimized to achieve good separation between estrone-d2 and impurities. A common mobile phase could be a mixture of hexane and ethyl acetate, with the proportion of ethyl acetate gradually increased (gradient elution) to elute the more polar compounds.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: Fractions containing the purified Estrone-d2 are combined, and the solvent is removed under reduced pressure to yield the final product.

For higher purity requirements, High-Performance Liquid Chromatography (HPLC) can be utilized, often in a reversed-phase mode.[12]

Purity and Identity Analysis

A combination of analytical techniques is necessary to confirm the chemical purity, isotopic enrichment, and structural integrity of the synthesized Estrone-d2.

1. Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for determining the chemical purity of Estrone-d2.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is commonly used.[13][14][15]

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is a typical mobile phase, often run in a gradient to ensure the elution of all components.[14][15][16]

-

Detection: The UV detector is set to the wavelength of maximum absorbance for estrone (around 280 nm).[5]

-

Quantification: The purity is determined by calculating the peak area percentage of the Estrone-d2 peak relative to the total area of all observed peaks.

2. Isotopic Enrichment and Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of Estrone-d2 and determining the extent of deuterium incorporation (isotopic enrichment).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatograph (LC-MS) or gas chromatograph (GC-MS).[14][17][18]

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for LC-MS, while electron ionization (EI) is standard for GC-MS.

-

Analysis: The mass spectrum will show the molecular ion peak for Estrone-d2 (C₁₈H₂₀D₂O₂), which will be shifted by +2 mass units compared to unlabeled estrone (C₁₈H₂₂O₂). The relative intensities of the molecular ion peaks for unlabeled, partially deuterated, and fully deuterated estrone are used to calculate the isotopic enrichment.

3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can confirm the position of the deuterium labels.

-

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Estrone-d2, the signals corresponding to the protons at the deuterated positions will be absent or significantly reduced in intensity. For example, in Estrone-16,16-d2, the signals for the C16 protons will be diminished.[10]

-

¹³C NMR (Carbon NMR): The carbon signals at the sites of deuteration will exhibit a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to the unlabeled compound.

-

2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC can be used for complete and unambiguous assignment of all proton and carbon signals, further confirming the structure.[19]

Logical Workflow for Quality Control of Estrone-d2

The following diagram illustrates a typical workflow for the quality control and verification of commercially sourced or in-house synthesized Estrone-d2.

Caption: Quality control workflow for Estrone-d2.

Signaling Pathways and Experimental Workflows

While Estrone-d2 itself is not directly involved in signaling pathways in the same way as its non-deuterated counterpart, its utility lies in tracing the metabolic fate of estrone. The following diagram illustrates a simplified metabolic pathway of estrone and highlights where Estrone-d2 would be used as a tracer.

Caption: Simplified metabolic pathway of estrone.

This guide provides a foundational understanding of the commercial landscape, purity considerations, and analytical methodologies for Estrone-d2. For any specific application, it is imperative to consult the supplier's documentation and perform in-house verification to ensure the quality and suitability of the standard for its intended research purpose.

References

- 1. Estrone-d2 | CAS 56588-58-0 | LGC Standards [lgcstandards.com]

- 2. Estrone D2 (16,16-D2) | CAS 56588-58-0 | LGC Standards [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. Certificates of Analysis (COA) | STERIS [steris.com]

- 8. lgcstandards.com [lgcstandards.com]

- 9. avantorsciences.com [avantorsciences.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Efficient Synthesis, Liquid-Chromatography Purification, and Tandem Mass Spectrometric Characterization of Estrogen-Modified DNA Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. High-performance liquid chromatographic analysis of steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. HPLC Separation of Estrone | SIELC Technologies [sielc.com]

- 17. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Safety and Handling Guidelines for Estrone-d2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development settings. It is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) and should be used in conjunction with your institution's established safety protocols and a thorough risk assessment.

Introduction

Estrone-d2 is a deuterated form of estrone, a natural estrogenic hormone. The replacement of two hydrogen atoms with deuterium isotopes makes it a valuable tool in various research applications, including as an internal standard for mass spectrometry-based quantification of estrone. While the isotopic labeling does not significantly alter its chemical reactivity, the biological activity and toxicological profile of Estrone-d2 are considered to be identical to that of estrone. Estrone is a potent compound with significant health risks, including carcinogenicity and reproductive toxicity. Therefore, stringent safety and handling protocols are imperative to minimize exposure and ensure the well-being of laboratory personnel.

This guide provides comprehensive safety and handling information for Estrone-d2, summarizing toxicological data, outlining safe handling procedures, and detailing its mechanism of action through signaling pathway diagrams.

Hazard Identification and Classification

Estrone-d2, like its non-deuterated counterpart, is classified as a hazardous substance. The primary risks are associated with its potent hormonal activity and long-term toxic effects.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Carcinogenicity | 1B/2 | H350: May cause cancer / H351: Suspected of causing cancer[1][2][3][4] |

| Reproductive Toxicity | 1A/1B | H360: May damage fertility or the unborn child[1][2][3][4] |

| Effects on or via lactation | - | H362: May cause harm to breast-fed children[4] |

Primary Routes of Exposure: Inhalation of airborne powder, skin contact, eye contact, and ingestion.[1]

Toxicological Data

Due to the nature of hormonal compounds, the primary toxicological concern is not acute lethality but rather the potential for adverse health effects from chronic exposure to low doses. Quantitative toxicological data for Estrone and its deuterated analogs are limited.

| Parameter | Value | Species | Route | Source |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | Oral | [5] |

| > 5000 mg/kg | Rat, Mouse | Oral | [6] | |

| Occupational Exposure Limits (OEL) | Not Established | - | - | [1][7] |

Note: The high LD50 values suggest low acute toxicity. However, the absence of established Occupational Exposure Limits (OELs) from regulatory bodies such as OSHA and NIOSH underscores the need for highly conservative handling practices based on the compound's known carcinogenicity and reproductive toxicity.[1][7] A risk-based approach, such as control banding for potent compounds, is strongly recommended.

Experimental Protocols: Safe Handling and Decontamination

Given the hazardous nature of Estrone-d2, all work must be conducted within a designated area and with appropriate engineering controls and personal protective equipment (PPE). The following protocols are based on guidelines for handling highly potent and cytotoxic compounds.[8][9][10][11][12]

Engineering Controls

-

Containment: All handling of solid Estrone-d2, including weighing and preparing solutions, must be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box. For sterile preparations, a Class II or III Biological Safety Cabinet (BSC) or a containment isolator is required.[9]

-

Ventilation: The laboratory should have a single-pass air system, with no recirculation of exhaust air. Negative pressure should be maintained in the designated potent compound handling area relative to adjacent areas.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling Estrone-d2:

-

Gloves: Double gloving with nitrile gloves is recommended. Gloves should be changed immediately upon contamination and every two hours during continuous work.

-

Lab Coat: A dedicated, disposable, solid-front lab coat with tight-fitting cuffs should be worn.

-

Eye Protection: Chemical safety goggles or a face shield must be worn.

-

Respiratory Protection: For operations with a high potential for aerosol generation, a NIOSH-approved respirator with a P100 filter should be used.

Standard Operating Procedures (SOPs)

-

Access Control: Access to the area where Estrone-d2 is handled should be restricted to trained and authorized personnel.

-

Weighing: Use a ventilated balance enclosure. "Weigh-in-bag" techniques can further minimize dust exposure.

-

Solution Preparation: Prepare solutions within a fume hood. Wet the solid material with a small amount of the solvent before adding the full volume to prevent dust generation.

-

Transport: When transporting Estrone-d2, whether in solid or solution form, use sealed, shatter-proof secondary containers.

-

Waste Disposal: All contaminated materials (gloves, lab coats, pipette tips, etc.) must be disposed of as hazardous chemical waste in clearly labeled, sealed containers. Follow all institutional, local, and national regulations for hazardous waste disposal.

Decontamination and Spill Management

-

Decontamination: All surfaces and equipment should be decontaminated after use. A common procedure involves a two-step process:

-

Wipe surfaces with a solution of sodium hypochlorite (bleach).

-

Follow with a wipe-down with 70% ethanol or another appropriate solvent to remove the bleach residue. Studies have shown that processes like chlorination and photolysis can be effective in removing estrogenic compounds from water.[13]

-

-

Spill Response:

-

Evacuate the immediate area and alert others.

-

Don the appropriate PPE, including respiratory protection.

-

For small powder spills, gently cover with a damp paper towel to avoid raising dust.

-

For liquid spills, absorb with an inert material.

-

Clean the spill area using the decontamination procedure described above.

-

Collect all cleanup materials in a sealed container for hazardous waste disposal.

-

Mechanism of Action and Signaling Pathways

Estrone exerts its biological effects by binding to and activating estrogen receptors (ERs), primarily ERα and ERβ. These receptors function as ligand-activated transcription factors. The signaling pathways can be broadly categorized into genomic (nuclear) and non-genomic (membrane-initiated) pathways.

Genomic (Nuclear) Signaling Pathway

The classical genomic pathway involves the diffusion of estrone into the cell, where it binds to estrogen receptors in the cytoplasm or nucleus. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The activated receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

References

- 1. sds.metasci.ca [sds.metasci.ca]

- 2. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sds.edqm.eu [sds.edqm.eu]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. cdn.pfizer.com [cdn.pfizer.com]

- 6. spectrumrx.com [spectrumrx.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 9. cdc.gov [cdc.gov]

- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kingstonhsc.ca [kingstonhsc.ca]

- 12. mdpi.com [mdpi.com]

- 13. iwaponline.com [iwaponline.com]

Methodological & Application

Application Note: Quantification of Estrone in Human Plasma by LC-MS/MS using Estrone-d2 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of estrone in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation extraction procedure and utilizes Estrone-d2 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Chromatographic separation is achieved on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. This method provides the necessary sensitivity and selectivity for clinical research applications requiring the precise measurement of low-level endogenous estrone.

Introduction

Estrone (E1) is one of the three major naturally occurring estrogens and plays a significant role in various physiological processes.[1][2] Accurate quantification of estrone in biological matrices is crucial for research in endocrinology, oncology, and drug development.[2][3] While immunoassays have been traditionally used, LC-MS/MS has emerged as the preferred analytical technique due to its superior specificity, sensitivity, and ability to multiplex.[2][4] This method circumvents the cross-reactivity issues often associated with immunoassays.[5] The use of a stable isotope-labeled internal standard, such as Estrone-d2, is critical for correcting matrix effects and variabilities in sample processing and instrument response.

This application note provides a detailed protocol for the extraction and analysis of estrone from human plasma, offering a reliable and reproducible workflow for researchers, scientists, and drug development professionals.

Experimental Workflow

Figure 1. Experimental workflow for the LC-MS/MS quantification of estrone.

Experimental Protocols

Materials and Reagents

-

Estrone certified reference standard

-

Estrone-d2 internal standard (IS)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K2EDTA)

-

96-well deep-well plates

-

96-well collection plates

-

Plate sealer

Equipment

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Triple Quadrupole Mass Spectrometer (e.g., SCIEX, Thermo Fisher, Agilent)

-

Analytical balance

-

Micro-pipettors

-

Vortex mixer

-

Centrifuge capable of accommodating 96-well plates

-

Nitrogen evaporator

Preparation of Stock and Working Solutions

-

Estrone Stock Solution (1 mg/mL): Accurately weigh and dissolve the estrone reference standard in methanol.

-

Estrone-d2 Stock Solution (1 mg/mL): Accurately weigh and dissolve the Estrone-d2 internal standard in methanol.

-

Working Standards: Prepare a series of working standard solutions by serially diluting the estrone stock solution with 50:50 methanol:water to create calibration standards.

-

Internal Standard Working Solution (10 ng/mL): Dilute the Estrone-d2 stock solution with methanol.

Sample Preparation: Protein Precipitation

-

Pipette 200 µL of plasma samples, calibration standards, and quality control (QC) samples into a 96-well deep-well plate.

-

Add 50 µL of the Estrone-d2 internal standard working solution (10 ng/mL) to all wells except for the blank samples.

-

Add 400 µL of ice-cold acetonitrile to each well to precipitate the plasma proteins.

-

Seal the plate and vortex for 5 minutes at high speed.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new 96-well collection plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of mobile phase A (see LC conditions below).

-

Seal the plate and vortex for 2 minutes. The plate is now ready for injection.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| LC System | Standard HPLC or UHPLC system |

| Column | C18 reverse-phase, 2.1 x 50 mm, 2.6 µm |

| Column Temperature | 40°C |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient | 30% B to 95% B over 5 min, hold for 1 min, re-equilibrate |

Mass Spectrometry

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Ion Spray Voltage | -4500 V |

| Temperature | 500°C |

| Collision Gas | Nitrogen |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Estrone | 269.2 | 145.0 | 150 | -40 |

| Estrone-d2 | 271.2 | 147.0 | 150 | -40 |

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, and lower limit of quantification (LLOQ).

Table 1: Calibration Curve Summary

| Analyte | Calibration Range (pg/mL) | R² |

| Estrone | 5 - 2000 | >0.995 |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 5 | <15 | <15 | 85-115 |

| Low QC | 15 | <10 | <10 | 90-110 |

| Mid QC | 200 | <10 | <10 | 90-110 |

| High QC | 1500 | <10 | <10 | 90-110 |

Logical Relationship Diagram

Figure 2. Logical relationship of the analytical method for estrone quantification.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of estrone in human plasma. The simple protein precipitation sample preparation protocol and the use of a deuterated internal standard ensure high-throughput and accurate results. This method is well-suited for clinical research studies requiring precise measurement of estrone concentrations.

References

- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Estrone-d2 using Gas Chromatography-Mass Spectrometry

Abstract

This application note details a comprehensive protocol for the quantitative analysis of Estrone-d2 in biological matrices using gas chromatography-mass spectrometry (GC-MS). Estrone-d2 is a deuterated internal standard crucial for the accurate quantification of endogenous estrone. The methodology described herein encompasses sample preparation, including enzymatic hydrolysis and solid-phase extraction, derivatization to enhance volatility, and optimized GC-MS parameters for sensitive and selective detection. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for steroid analysis.

Introduction

Estrone is a key estrogenic hormone involved in numerous physiological processes. Accurate measurement of its levels in biological fluids is essential for clinical diagnostics and biomedical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for steroid profiling due to its high sensitivity and specificity, especially when coupled with stable isotope dilution using internal standards like Estrone-d2.[1][2] Derivatization of estrogens is a critical step prior to GC-MS analysis to improve their thermal stability and chromatographic behavior.[3][2] This protocol provides a detailed workflow for the analysis of Estrone-d2, which serves as an internal standard for the quantification of estrone.

Experimental Protocol

The following protocol outlines the steps for sample preparation, derivatization, and GC-MS analysis of Estrone-d2.

2.1. Materials and Reagents

-

Estrone-d2 standard

-

Solvents: Methanol, Ethyl acetate, n-Hexane (all HPLC grade or higher)

-

Reagents: Sodium acetate buffer (pH 5.0), β-glucuronidase/arylsulfatase, Ascorbic acid

-

Derivatization agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[4][5]

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)[3]

2.2. Sample Preparation

-

Sample Collection and Storage: Collect biological samples (e.g., urine, serum, plasma). For urine samples, add an antioxidant like ascorbic acid (1 mg/mL) to prevent degradation of catechol estrogens.[3] Store all samples at -80°C until analysis.[1]

-

Internal Standard Spiking: Thaw samples and vortex. Spike the samples with a known concentration of Estrone-d2 solution.

-

Hydrolysis (for conjugated steroids): To 1 mL of sample, add 1 mL of sodium acetate buffer (pH 5.0). Add β-glucuronidase/arylsulfatase solution and incubate at 37°C for at least 4 hours to deconjugate the steroids.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Extract the hydrolyzed sample with a mixture of n-hexane and ethyl acetate. Vortex and centrifuge to separate the phases. Collect the organic layer and repeat the extraction. Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.[3]

-

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the hydrolyzed sample onto the cartridge. Wash the cartridge with a low-polarity solvent to remove interferences. Elute the analytes with a suitable solvent like methanol or ethyl acetate. Evaporate the eluate to dryness.[3]

-

2.3. Derivatization

Derivatization is essential for improving the volatility and thermal stability of estrogens for GC-MS analysis.[2][4] Silylation is a commonly used technique.

-

To the dried extract, add a silylation reagent such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH₄I), and dithiothreitol (DTT).[5]

-

Alternatively, use BSTFA with 1% TMCS.

-

Incubate the mixture at 60°C for 30-60 minutes to ensure complete derivatization.[6]

-

After cooling, the sample is ready for GC-MS injection.

GC-MS Analysis

3.1. Gas Chromatography (GC) Conditions

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[3]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[3]

-

Injection Mode: Splitless injection is commonly employed to maximize the transfer of analytes to the column.[3][1]

-

Injector Temperature: 280°C - 285°C.[1]

-

Oven Temperature Program: An example program could be: start at 150°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.[3] A multi-ramp program may be optimized for better separation of complex steroid panels.[1]

3.2. Mass Spectrometry (MS) Conditions

-

Ionization: Electron Ionization (EI) at 70 eV is standard.[3]

-

Acquisition Mode: For quantitative analysis, selected ion monitoring (SIM) mode is preferred due to its higher sensitivity and selectivity compared to full scan mode.[3][7] In SIM mode, the mass spectrometer is set to detect specific ions characteristic of the derivatized Estrone-d2.

-

Transfer Line Temperature: 300°C[8]

Quantitative Data

The following table summarizes typical quantitative parameters that can be achieved with this methodology. Values can vary depending on the sample matrix, specific instrumentation, and derivatization method used.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 1-5 pg/mL | [7] |

| Limit of Quantitation (LOQ) | 2.5-10 pg/mL | [10] |

| Linearity (R²) | > 0.99 | [1][7] |

| Recovery | 85-115% | [1] |

| Intra-day Precision (CV%) | < 15% | [10] |

| Inter-day Precision (CV%) | < 15% | [10] |

Workflow and Pathway Diagrams

Caption: Experimental workflow for Estrone-d2 analysis by GC-MS.

Conclusion

The GC-MS method detailed in this application note provides a robust and sensitive approach for the quantification of Estrone-d2, which is essential for the accurate measurement of estrone in biological samples. The protocol, encompassing optimized sample preparation, derivatization, and instrument parameters, is suitable for applications in clinical research and drug development where reliable steroid analysis is critical.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gcms.cz [gcms.cz]

- 7. Determination of estrone and 17 beta-estradiol in human hair by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous Measurement of 17β-Estradiol, 17α-Estradiol and Estrone by GC–Isotope Dilution MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Application Note and Protocol for Estrone Analysis Using Estrone-d2 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of estrone (E1), a key estrogenic steroid hormone, is critical in numerous fields, including clinical diagnostics, endocrinology research, and pharmaceutical development. Given its low physiological concentrations and the complexity of biological matrices such as serum and plasma, robust and sensitive analytical methods are imperative. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high selectivity and sensitivity.[1] The use of a stable isotope-labeled internal standard, such as Estrone-d2, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the results.

This document provides detailed protocols for the sample preparation of estrone from human serum and plasma for LC-MS/MS analysis, utilizing Estrone-d2 as an internal standard. Two common extraction techniques, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), are described, along with an optional derivatization step to enhance analytical sensitivity.

I. Quantitative Data Summary

The choice of sample preparation technique significantly impacts analyte recovery and the lower limit of quantification (LLOQ). The following tables summarize the performance of different extraction methods for estrone analysis.

Table 1: Comparison of Solid-Phase Extraction (SPE) Methods

| SPE Sorbent | Matrix | Recovery of Estrone | LLOQ of Estrone | Citation |

| Polymeric (e.g., SOLAµ HRP) | Serum | ~80-95% | 5 pg/mL | [2] |

| Silica-based C18 | Serum | Not Specified | Not Specified | [3] |

| Agilent Bond Elut Plexa | Serum | 98.7% | Not Specified | [3] |

Table 2: Comparison of Liquid-Liquid Extraction (LLE) and Supported Liquid Extraction (SLE) Methods

| Extraction Method | Solvent | Matrix | Recovery of Estrone | LLOQ of Estrone | Citation |

| LLE | Methyl tert-butyl ether (MTBE) | Serum | Excellent | 3.5 pg/mL (without derivatization) | [4] |

| LLE | Dichloromethane (DCM) | Serum | ~100% | 0.002 ng/mL | [5] |

| SLE (ISOLUTE® SLE+) | Dichloromethane (DCM) | Serum | High, reproducible | 0.002 ng/mL | [5] |

| LLE with Derivatization | Not Specified | Plasma | Not Specified | 5 pg/mL | [6] |

II. Experimental Protocols

A. Reagents and Materials

-

Estrone and Estrone-d2 standards

-

Human serum or plasma

-

Solvents: Methanol, Acetonitrile, Water (LC-MS grade)

-

Reagents for LLE: Methyl tert-butyl ether (MTBE), Dichloromethane (DCM), Ethyl acetate, Hexanes.[1][7]

-

Reagents for SPE: 0.1% Formic acid in water, 0.1% Formic acid in methanol

-

SPE Cartridges: Polymeric (e.g., SOLAµ HRP) or Silica-based C18

-

For Derivatization (Optional): Dansyl chloride, Pyridine, Pentafluorobenzoyl chloride (PFBCl).[7][8][9]

-

Nitrogen evaporator

-

Centrifuge

-

Vortex mixer

B. Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the analysis of 11 steroids in serum.[2]

-

Sample Pre-treatment:

-

To 200 µL of serum or plasma, add 20 µL of Estrone-d2 internal standard working solution.

-

Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes to precipitate proteins.

-

-

SPE Cartridge Conditioning:

-

Condition a polymeric SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

-

-

Sample Loading:

-

Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.

-

Dry the cartridge thoroughly under vacuum for 5-10 minutes.

-

-

Elution:

-

Elute the analytes with 1 mL of methanol.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

-

C. Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a general procedure based on common LLE methods for steroid extraction.[4][10]

-

Sample Pre-treatment:

-

To 500 µL of serum or plasma, add 50 µL of Estrone-d2 internal standard working solution and vortex.

-

-

Extraction:

-

Add 2.5 mL of methyl tert-butyl ether (MTBE) to the sample.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

-

Collection of Organic Layer:

-

Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

-

Dry-down and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

D. Protocol 3: Derivatization (Optional, for Increased Sensitivity)

Derivatization can significantly enhance the ionization efficiency of estrone, leading to lower detection limits.[8][11] Dansyl chloride is a common derivatization agent.[8]

-

Derivatization Reaction:

-

To the dried extract from SPE or LLE, add 50 µL of a 0.5 mg/mL solution of dansyl chloride in acetonitrile and 50 µL of a sodium bicarbonate buffer (pH 10.5).

-

Vortex and incubate at 60°C for 15 minutes.

-

-

Quenching and Dilution:

-

After incubation, cool the sample to room temperature.

-

Add 100 µL of water:acetonitrile (1:1) to the reaction mixture.

-

E. LC-MS/MS Analysis

The following are general LC-MS/MS parameters. Specific conditions should be optimized for the instrument used.

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient: A linear gradient from 30% to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode depending on whether derivatization was performed. Negative mode is common for underivatized estrogens.[12]

-

MS/MS Transitions:

-

Estrone (Underivatized): Precursor ion (m/z) 269.2 -> Product ion (m/z) 145.1

-

Estrone-d2 (Underivatized): Precursor ion (m/z) 271.2 -> Product ion (m/z) 147.1

-

Note: Transitions for derivatized estrone will differ and need to be determined.

-

III. Visualizations

Caption: Workflow for Solid-Phase Extraction (SPE) of Estrone.

Caption: Workflow for Liquid-Liquid Extraction (LLE) of Estrone.

IV. Discussion

Both SPE and LLE are effective methods for extracting estrone from biological matrices. The choice between them often depends on factors such as sample volume, throughput requirements, and the need to remove specific interferences. Polymeric SPE sorbents often provide high and reproducible recoveries for a broad range of analytes, including steroids.[2][3] LLE, particularly with solvents like MTBE, is a simple and cost-effective technique that yields clean extracts.[4]

For achieving the lowest possible detection limits, an optional derivatization step can be incorporated into the workflow. Derivatization with reagents like dansyl chloride enhances the ionization efficiency of estrone, leading to a significant increase in signal intensity in the mass spectrometer.[8] However, derivatization adds complexity to the sample preparation process and requires careful optimization.